
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Übersicht
Beschreibung
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered attention due to its unique properties and applications in organic synthesis and materials science. The compound features a pyridine ring and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution reactions and Suzuki reactions. For instance, the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a similar compound, has been described involving these steps, indicating the potential synthetic routes for the title compound (Jin et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound, including bond angles and orientations, has been studied using techniques like X-ray diffraction and ab initio calculations. These studies reveal important aspects such as the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles in the BO2 group, which are crucial for understanding its chemical behavior (Sopková-de Oliveira Santos et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthese von Diarylderivaten
“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin” ist ein wichtiger Ausgangsstoff bei der Synthese von Diarylderivaten, die als FLAP-Regulatoren wirken . FLAP (5-Lipoxygenase-aktivierendes Protein) ist ein Protein, das im zentralen Nervensystem weit verbreitet ist und die Aktivierung des 5-Lipoxygenase-Enzyms reguliert .
Kristallstrukturanalyse
Die Kristallstruktur der Verbindung wurde mittels Röntgenbeugung und konformer Analyse untersucht . Dies hilft beim Verständnis der physikalischen und chemischen Eigenschaften der Verbindung .
Dichtefunktionaltheorie (DFT)-Studie
Die molekulare Struktur von “this compound” wurde weiter mit der Dichtefunktionaltheorie (DFT) berechnet . DFT wurde verwendet, um das elektrostatische Potential von Molekülen sowie molekulare Grenzorbitale zu berechnen und zu analysieren, um die physikalischen und chemischen Eigenschaften der Verbindung weiter zu untersuchen .
Synthese von organischen Zwischenprodukten
“this compound” ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen, das durch nukleophile und Amidierungsreaktionen synthetisiert werden kann .
Arzneimittel-Anwendungsforschung
In der Arzneimittel-Anwendungsforschung werden Borsäureverbindungen in der Regel als Enzyminhibitoren oder spezifische Ligandenmedikamente verwendet . Neben der Behandlung von Tumoren und mikrobiellen Infektionen können sie auch zur Behandlung von Antikrebsmitteln eingesetzt werden .
Fluoreszierende Sonden
Borsäureverbindungen können auch als fluoreszierende Sonden verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren <svg class="icon" height="16" p-id="1735" t="17092647
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQIDYYUSMPIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000326 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
791819-02-8, 874186-98-8 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



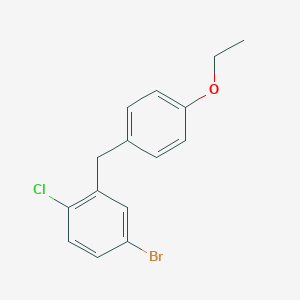
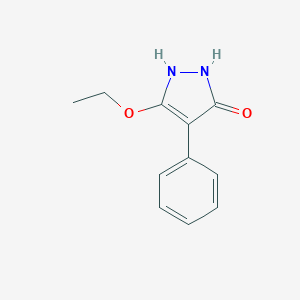
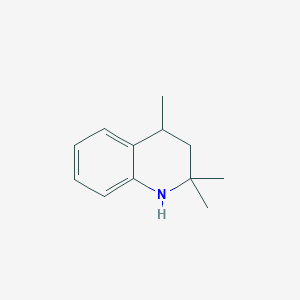
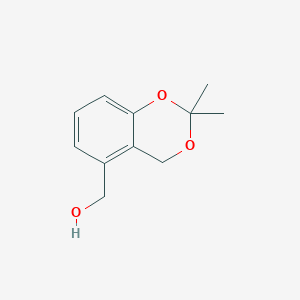
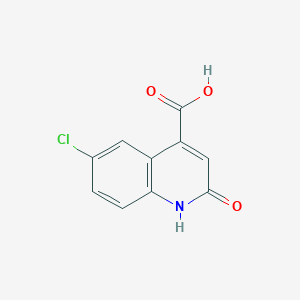
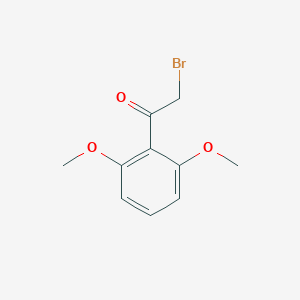


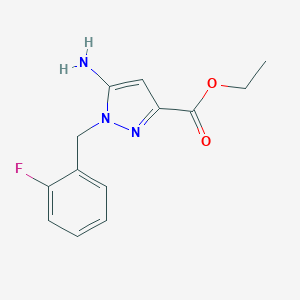
![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
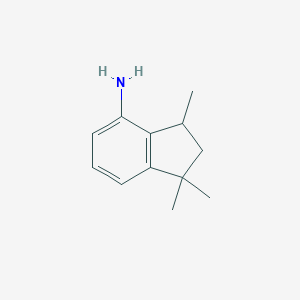
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
